N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide is a synthetic organic compound belonging to the class of indole derivatives. These compounds are recognized for their diverse biological activities, making them significant in medicinal chemistry and drug development. The specific structure of this compound suggests potential therapeutic applications due to its unique functional groups and molecular interactions.
The compound is derived from the combination of indole and tetrahydrothiophene structures, which are known for their pharmacological properties. The synthesis typically involves multi-step organic reactions, utilizing various starting materials and reagents to achieve the final product.
This compound can be classified under:
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide involves several key steps:
Common reaction conditions include:
The molecular formula for N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide is with a molecular weight of approximately 354.9 g/mol.
Property | Value |
---|---|
IUPAC Name | N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide |
InChI | InChI=1S/C16H19ClN2O3S/c1-10(2)19... |
InChI Key | JEVFYJMFFHMSIH-UHFFFAOYSA-N |
Canonical SMILES | CC(C)N1C2=C(C=C(C=C2)Cl)C=C1C(=O)NC3CCS(=O)(=O)C3 |
N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide is likely related to its interactions with biological targets:
The compound may interact with various receptors and enzymes, influencing signaling pathways involved in cellular processes such as:
Some relevant physical properties include:
Key chemical properties involve:
Further studies on stability and reactivity under various conditions would provide insights into its practical applications.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide has several potential scientific uses:
This compound's unique structure and reactivity make it an interesting subject for further research in both academic and industrial settings.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0